molecular formula C4H11NO B044913 1-Amino-2-methylpropan-2-ol CAS No. 2854-16-2

1-Amino-2-methylpropan-2-ol

Cat. No. B044913
CAS RN: 2854-16-2
M. Wt: 89.14 g/mol
InChI Key: LXQMHOKEXZETKB-UHFFFAOYSA-N
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Description

1-Amino-2-methylpropan-2-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a component of the drugs ambuphylline and pamabrom. It is also used in cosmetics .


Synthesis Analysis

Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .


Molecular Structure Analysis

The molecular formula of 1-Amino-2-methylpropan-2-ol is C4H11NO. Its molecular weight is 89.14 .


Chemical Reactions Analysis

1-Amino-2-methylpropan-2-ol is a precursor to oxazolines via its reaction with acyl chlorides. Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine . It is also a versatile intermediate used for the synthesis of more complex compounds, including inhibitors .


Physical And Chemical Properties Analysis

1-Amino-2-methylpropan-2-ol is a pale yellow liquid. It has a density of 0.957 g/mL at 25 °C and a refractive index of n20/D 1.448. It is stored at a temperature of 2-8°C .

Scientific Research Applications

Use as a Biochemical Reagent

Specific Scientific Field

Biochemistry and Life Sciences

Summary of the Application

1-Amino-2-methylpropan-2-ol is used as a biochemical reagent in life science related research . It can be used as a biological material or organic compound .

Methods of Application

The specific methods of application can vary widely depending on the nature of the research. As a biochemical reagent, it would typically be used in a laboratory setting under controlled conditions.

Use as an Intermediate in Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

1-Amino-2-methylpropan-2-ol is used as an intermediate in the synthesis of more complex compounds . For example, it is used in the preparation of metabolites of Darunavir .

Methods of Application

In organic synthesis, 1-Amino-2-methylpropan-2-ol would be used in a controlled laboratory setting, typically as part of a multi-step synthesis process. The specific procedures would depend on the target compound being synthesized.

Results or Outcomes

The use of 1-Amino-2-methylpropan-2-ol as an intermediate in synthesis can lead to the production of a wide range of complex organic compounds. In the case of Darunavir, a medication used to treat HIV, it is used to prepare certain metabolites .

Use in Pharmaceuticals

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

1-Amino-2-methylpropan-2-ol is a component of certain drugs such as ambuphylline and pamabrom .

Methods of Application

In pharmaceutical applications, 1-Amino-2-methylpropan-2-ol would be used in the formulation of the drug product. The specific procedures would depend on the drug being formulated.

Use in Cosmetics

Specific Scientific Field

Cosmetology

Summary of the Application

1-Amino-2-methylpropan-2-ol is used in cosmetics .

Methods of Application

In cosmetic applications, 1-Amino-2-methylpropan-2-ol would be used in the formulation of the cosmetic product. The specific procedures would depend on the cosmetic product being formulated.

Use as a Precursor to Oxazolines

Summary of the Application

1-Amino-2-methylpropan-2-ol is a precursor to oxazolines via its reaction with acyl chlorides .

Methods of Application

Use as a Multifunctional Additive

Specific Scientific Field

Industrial Chemistry

Summary of the Application

1-Amino-2-methylpropan-2-ol is used as a multifunctional additive in coatings, personal care, and lubricants . It is primarily a pH buffer but has the added functionality of being a low foaming dispersing agent .

Methods of Application

In industrial applications, 1-Amino-2-methylpropan-2-ol would be used in the formulation of the product. The specific procedures would depend on the product being formulated.

Use as a Precursor to 2,2-Dimethylaziridine

Summary of the Application

1-Amino-2-methylpropan-2-ol is a precursor to 2,2-dimethylaziridine via sulfation of the alcohol .

Methods of Application

Use as an Intermediate in the Synthesis of Fepradinol, Isobucaine, and Radafaxine

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

1-Amino-2-methylpropan-2-ol is used as an intermediate in the synthesis of fepradinol, isobucaine, and radafaxine .

Safety And Hazards

This chemical is considered hazardous. It is classified as a flammable liquid, skin irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .

properties

IUPAC Name

1-amino-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQMHOKEXZETKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182760
Record name 1,1-Dimethylethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-methylpropan-2-ol

CAS RN

2854-16-2
Record name 1-Amino-2-methyl-2-propanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-amino-2-methyl-
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Record name 2854-16-2
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Record name 1,1-Dimethylethanolamine
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URL https://comptox.epa.gov/dashboard/DTXSID10182760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-2-methylpropan-2-ol
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Synthesis routes and methods

Procedure details

Similar to the synthesis of compound 1, from compound 39c (103 mg), DMTMM•n-hydrate (104 mg), and 1-amino-2-methylpropan-2-ol (42 mg), compound 42a was yielded (66.3 mg, yield: 53%).
Name
compound 42a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
R Zhang, Y Ding, R Ma, X Xiao, R Chen… - Organic Chemistry …, 2023 - pubs.rsc.org
… After investigating the cyclization reaction of substituted acetophenones with 1-amino-2-methylpropan-2-ol, we examined the generality and limitation of aryl methyl ketones for the …
Number of citations: 3 pubs.rsc.org
C Menozzi-Smarrito, CE Riera, C Munari… - Journal of agricultural …, 2009 - ACS Publications
… carboxylic acids 3a−d and the 1-amino-2-methylpropan-2-ol 4. Carboxylic acids 3a−c were … The coupling reaction of carboxylic acids 3a−d and the 1-amino-2-methylpropan-2-ol 4, …
Number of citations: 67 pubs.acs.org
NM Shukla, MR Kimbrell, SS Malladi… - Bioorganic & medicinal …, 2009 - Elsevier
… 1-amino-2-methylpropan-2-ol (18) was obtained by reacting NH 4 OH with 2,2-… Synthesis of gardiquimod: An S N Ar reaction on 4 with 1-amino-2-methylpropan-2-ol (18) afforded the 3-…
Number of citations: 59 www.sciencedirect.com
Y Bernhard, O Sedlacek, JFR Van Guyse… - …, 2020 - ACS Publications
… mmol, 6 equiv per COOMe), or 1-amino-2-methylpropan-2-ol (0.646 mL, 6.930 mmol, 12 … The reaction was performed at 40 C (50 C for 1-amino-2-methylpropan-2-ol) for 24 h. After …
Number of citations: 9 pubs.acs.org
NM Shukla - 2011 - kuscholarworks.ku.edu
… Synthesis of gardiquimod: An SNAr reaction on 4 with 1-amino-2-methylpropan-2-ol, 18 afforded the 3-nitro-4-aminoquinoline derivative 5, which was converted to the imidazoquinoline …
Number of citations: 4 kuscholarworks.ku.edu
CE Schiaffo, C Shi, Z Xiong, M Olin… - Journal of medicinal …, 2014 - ACS Publications
… The title compound was prepared according to the general procedure using 1,1,1-trimethoxybutane and 1-amino-2-methylpropan-2-ol and was carried on directly to the next step …
Number of citations: 64 pubs.acs.org
MR Simond, K Ballerat‐Busserolles… - …, 2012 - Wiley Online Library
… -aminopropan-2-ol (MIPA), 2-amino-propan-1-ol (2A1P), 2-amino-butan-1-ol (ABU), 1-amino-butan-2-ol (1A2B), 2-amino-2-methylpropan-1-ol (AMP), and 1-amino-2-methylpropan-2-ol …
SA Patil, SA Patil, R Patil… - Mini Reviews in …, 2016 - ingentaconnect.com
… The quinolone analog (3) was reacted with 1-amino-2-methylpropan-2-ol to get the 3nitro-4-aminoquinoline derivative (16). The compound 16 was subjected to the Pd-catalyzed …
Number of citations: 20 www.ingentaconnect.com
D Darouiche, R Najafi, K Krantz, D Debabov… - Drugs of the …, 2011 - access.portico.org
… (XIII) by means of LiAlH4 yields 1-amino-2-methylpropan-2-ol (XIV), which is then Nprotected with Boc2O to give N-Boc-1-amino-2-methylpropan-2-ol (XV). Mesylation of the alcohol (XV…
Number of citations: 6 access.portico.org
SJ Ferrara, JM Meinig, AT Placzek, T Banerji… - Bioorganic & medicinal …, 2017 - Elsevier
… To a 0 C solution of N-Cbz-1-amino-2-methylpropan-2-ol (223 mg, 1 mmol), DMAP (92 mg, 0.75 mmol), and THF (3 mL) was added a solution of acid chloride of benzyl protected …
Number of citations: 29 www.sciencedirect.com

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